

# An In-depth Technical Guide to 1-tert-butyl-5-phenyl-1H-pyrazole

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## Compound of Interest

Compound Name: 1-tert-butyl-5-phenyl-1H-pyrazole

Cat. No.: B598899

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Disclaimer: Direct experimental data for **1-tert-butyl-5-phenyl-1H-pyrazole** is limited in publicly available literature. This guide provides a comprehensive overview based on available information for closely related compounds and general knowledge of pyrazole chemistry. All data presented for analogous compounds is clearly indicated.

## Core Chemical Properties

While specific experimental values for **1-tert-butyl-5-phenyl-1H-pyrazole** are not readily available, its fundamental properties can be calculated or estimated based on its structure.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub>	Calculated
Molecular Weight	200.28 g/mol	Calculated
IUPAC Name	1-tert-butyl-5-phenyl-1H-pyrazole	---
CAS Number	Not assigned	---

Note: The physical properties such as melting point, boiling point, and solubility have not been experimentally determined in the reviewed literature. These properties would need to be

established through empirical analysis.

## Synthesis and Characterization

A definitive synthetic protocol for **1-tert-butyl-5-phenyl-1H-pyrazole** is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from the synthesis of a closely related derivative, Ethyl **1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate**.<sup>[1]</sup> The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.

A proposed synthetic pathway is the reaction of a phenyl-substituted 1,3-dicarbonyl equivalent with tert-butylhydrazine.

## Proposed Experimental Protocol: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

This protocol is a hypothetical adaptation based on the synthesis of related pyrazoles.

Materials:

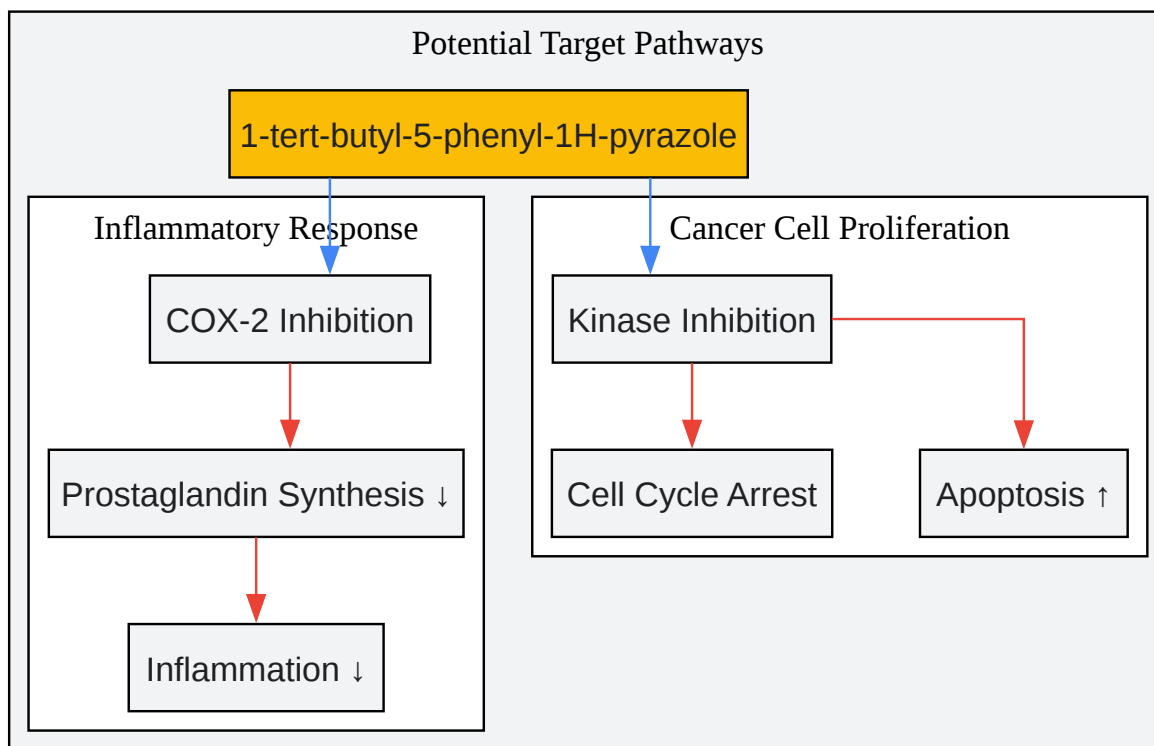
- 1-phenyl-1,3-butanedione
- tert-Butylhydrazine hydrochloride
- Sodium bicarbonate or another suitable base
- Ethanol (absolute)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Silica gel for column chromatography

Procedure:

- To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in absolute ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and sodium bicarbonate (2.5 equivalents).

- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
- To the residue, add 1.5N HCl and stir. If a solid precipitates, filter and dry it. If an oil is obtained, extract the aqueous layer with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **1-tert-butyl-5-phenyl-1H-pyrazole**.

Logical Workflow for Proposed Synthesis:



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## References

- 1. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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